molecular formula C15H12ClNO B6143973 2-chloro-N-(9H-fluoren-9-yl)acetamide CAS No. 72336-24-4

2-chloro-N-(9H-fluoren-9-yl)acetamide

Cat. No. B6143973
CAS RN: 72336-24-4
M. Wt: 257.71 g/mol
InChI Key: MSLPLDMMXIGXNL-UHFFFAOYSA-N
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Description

2-chloro-N-(9H-fluoren-9-yl)acetamide is a compound with the molecular formula C15H12ClNO and a molecular weight of 257.71 . It has gained attention in the scientific and industrial fields for its potential applications.


Physical And Chemical Properties Analysis

The predicted boiling point of 2-chloro-N-(9H-fluoren-9-yl)acetamide is 491.1±44.0 °C, and its predicted density is 1.30±0.1 g/cm3 . The predicted pKa value is 12.72±0.20 .

Scientific Research Applications

Antimicrobial Activity

  • Derivatives of 2-chloro-N-(9H-fluoren-9-yl)acetamide have been synthesized and tested for their antimicrobial properties. Turan-Zitouni et al. (2007) synthesized 2-(benzo[d]oxazol/benzo[d]imidazol-2-ylthio)-N-(9H-fluoren-9-yl)acetamide derivatives and found significant activity against various microbial strains including Micrococcus luteus, Bacillus cereus, and Escherichia coli, showcasing their potential in antimicrobial therapy (Turan-Zitouni et al., 2007).

Synthesis and Bioactivity of Derivatives

  • Kaplancıklı et al. (2012) reported on the synthesis and evaluation of N-(9-Ethyl-9H-carbazole-3-yl)-2-(phenoxy)acetamide derivatives. These compounds exhibited notable antimicrobial activity and low cytotoxicity against NIH/3T3 cells, indicating their potential as bioactive molecules with therapeutic applications (Kaplancıklı et al., 2012).

Molecular Structure and Crystallography

  • Saravanan et al. (2016) focused on the molecular structure of 2-chloro-N-[4-(4-chloro­phen­yl)-1,3-thia­zol-2-yl]acetamide, elucidating the crystal structure and molecular interactions within the compound. This study contributes to our understanding of molecular conformation and its implications for chemical properties and reactivity (Saravanan et al., 2016).

Photovoltaic Efficiency and Ligand-Protein Interactions

  • Mary et al. (2020) synthesized benzothiazolinone acetamide analogs and explored their photovoltaic efficiency and ligand-protein interactions. The study suggests these compounds exhibit good light harvesting efficiency and potential as photosensitizers in dye-sensitized solar cells, alongside insights into their interactions with biological targets (Mary et al., 2020).

Cytotoxicity and Drug Resistance Modulation

  • Kumar et al. (2014) synthesized 2-(9-oxoacridin-10(9H)-yl)-N-phenyl acetamide derivatives and evaluated their cytotoxicity against cancer cell lines, identifying compounds with potent activity. Additionally, in silico studies of these compounds as multidrug resistance modulators were performed, suggesting a potential role in overcoming drug resistance in cancer therapy (Kumar et al., 2014).

properties

IUPAC Name

2-chloro-N-(9H-fluoren-9-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO/c16-9-14(18)17-15-12-7-3-1-5-10(12)11-6-2-4-8-13(11)15/h1-8,15H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSLPLDMMXIGXNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(9H-fluoren-9-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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